molecular formula C13H13NO5S B3387180 5-[(Furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic acid CAS No. 793690-07-0

5-[(Furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic acid

Cat. No.: B3387180
CAS No.: 793690-07-0
M. Wt: 295.31 g/mol
InChI Key: KFEKRAITVQJBTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic acid is an organic compound with the molecular formula C13H13NO5S This compound is characterized by the presence of a furan ring, a sulfamoyl group, and a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic acid typically involves the reaction of 2-methylbenzoic acid with furan-2-ylmethylamine in the presence of a sulfonyl chloride reagent. The reaction is carried out under controlled conditions, often involving a base such as triethylamine to facilitate the formation of the sulfamoyl linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 5-[(Furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-[(Furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-[(Furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 5-[(Furan-2-ylmethyl)sulfamoyl]-2-chlorobenzoic acid
  • 5-[(Furan-2-ylmethyl)sulfamoyl]-2-nitrobenzoic acid
  • 5-[(Furan-2-ylmethyl)sulfamoyl]-2-aminobenzoic acid

Comparison: Compared to these similar compounds, 5-[(Furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic acid is unique due to the presence of the methyl group, which can influence its reactivity and biological activity. The methyl group can affect the compound’s solubility, stability, and interaction with biological targets, making it a distinct entity in its class .

Properties

IUPAC Name

5-(furan-2-ylmethylsulfamoyl)-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5S/c1-9-4-5-11(7-12(9)13(15)16)20(17,18)14-8-10-3-2-6-19-10/h2-7,14H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEKRAITVQJBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601197959
Record name 5-[[(2-Furanylmethyl)amino]sulfonyl]-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601197959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

793690-07-0
Record name 5-[[(2-Furanylmethyl)amino]sulfonyl]-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=793690-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[(2-Furanylmethyl)amino]sulfonyl]-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601197959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(Furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
5-[(Furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic acid
Reactant of Route 3
Reactant of Route 3
5-[(Furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic acid
Reactant of Route 4
5-[(Furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic acid
Reactant of Route 5
5-[(Furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic acid
Reactant of Route 6
5-[(Furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.